molecular formula C15H18FNO3 B12224194 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(fluoromethyl)piperidine

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(fluoromethyl)piperidine

Cat. No.: B12224194
M. Wt: 279.31 g/mol
InChI Key: XRVUXHXPBSFTJA-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(fluoromethyl)piperidine is a complex organic compound that features a benzodioxine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(fluoromethyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodioxine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(fluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl or carboxyl derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl or carboxyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(fluoromethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-methylpiperidine
  • 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(chloromethyl)piperidine
  • 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(bromomethyl)piperidine

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(fluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C15H18FNO3/c16-9-11-5-7-17(8-6-11)15(18)14-10-19-12-3-1-2-4-13(12)20-14/h1-4,11,14H,5-10H2

InChI Key

XRVUXHXPBSFTJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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